

"4-Nitro-1,3-phenylenediamine sulfate" CAS 200295-57-4

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Compound of Interest

Compound Name: 4-Nitrobenzene-1,3-diamine sulfate

Cat. No.: B1370322

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An In-Depth Technical Guide to 4-Nitro-1,3-phenylenediamine sulfate (CAS 200295-57-4) for Researchers and Drug Development Professionals

Introduction

4-Nitro-1,3-phenylenediamine sulfate, registered under CAS Number 200295-57-4, is an aromatic amine derivative of significant interest in applied chemistry.^{[1][2]} Primarily recognized for its role as a key intermediate and active component in the formulation of hair dyes, its utility extends to the synthesis of other dyes, potential pharmaceutical precursors, and as a corrosion inhibitor.^{[1][3]} The introduction of a sulfate moiety to the 4-nitro-m-phenylenediamine structure fundamentally alters its physicochemical properties, notably its molecular weight and solubility, which in turn governs its mechanism and application profile, particularly in cosmetic science.^{[3][4]}

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, mechanisms, analytical validation, and safe handling protocols, grounded in established scientific principles and authoritative sources.

Part 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. 4-Nitro-1,3-phenylenediamine sulfate is a yellow to yellow-brown crystalline powder.[\[1\]](#)[\[3\]](#)[\[4\]](#) Its properties are summarized below.

Property	Value	Source(s)
CAS Number	200295-57-4	[1] [5] [6]
Molecular Formula	$C_6H_7N_3O_2 \cdot H_2SO_4$ (or $C_6H_9N_3O_6S$)	[1] [4] [7] [8]
Molecular Weight	~251.22 g/mol	[6] [8]
Common Synonyms	4-Nitro-m-phenylenediamine sulfate; 4-Nitrobenzene-1,3- diamine sulfate	[1] [3]
Appearance	Yellow to yellow-brown crystalline powder	[1] [3] [4]
Solubility	Sparingly soluble to soluble in water; Soluble in alcohol	[1] [3]
Storage Conditions	Store at room temperature in a dry, well-ventilated place, under an inert atmosphere.	[1] [5] [9]

Note on Molecular Formula: The empirical formula is sometimes represented as $C_6H_7N_3O_2 \cdot n(H_2SO_4)$, where $n=1$ is the most common form, yielding the molecular weight of approximately 251 g/mol.[\[4\]](#) The sulfate salt form generally confers greater water solubility compared to the free base (4-Nitro-1,3-phenylenediamine, CAS 5131-58-8), which is insoluble in water.[\[10\]](#)[\[11\]](#)

Caption: Chemical structure of 4-Nitro-1,3-phenylenediamine sulfate.

Part 2: Synthesis and Manufacturing Workflow

The conversion of m-phenylenediamine to its nitrated sulfate salt is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. The methodology outlined in U.S. Patent 6,160,179A provides an authoritative and detailed pathway.[\[4\]](#) The core

logic is to first protect the highly reactive amino groups via acetylation, then perform a regioselective nitration, followed by deprotection and final salt formation.

Experimental Protocol: Synthesis from m-Phenylenediamine

Step 1: Diacetylation of m-Phenylenediamine

- Causality: The amino groups of the starting material are strong activating groups that would interfere with controlled nitration and are susceptible to oxidation. Acetylation with acetic anhydride converts them into less reactive acetamido groups, protecting them and directing the subsequent nitration.
- Charge a reaction vessel with m-phenylenediamine and water.
- Slowly add acetic anhydride while agitating. An exothermic reaction will occur. Maintain the temperature below 60°C.
- After the addition is complete, cool the mixture to below 20°C to precipitate the diacetyl-m-phenylenediamine product.
- Filter the precipitate, wash with cold water, and dry at a temperature below 80°C.

Step 2: Nitration of Diacetyl-m-phenylenediamine

- Causality: A mixture of concentrated nitric and sulfuric acids (mixed acid) is the classic electrophilic nitrating agent. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is necessary for the aromatic substitution reaction. The temperature must be kept low (0-5°C) to prevent over-nitration and side reactions.
- Add the dried diacetyl-m-phenylenediamine to concentrated sulfuric acid, maintaining the temperature below 30°C.
- Cool the mixture to 0-5°C.
- Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid, ensuring the temperature does not exceed 5°C.

- After addition, agitate the mixture at 0-5°C for approximately two hours.
- Pour the reaction mixture over crushed ice to precipitate the 4-nitro-m-diacetanilide product.
- Filter, wash with water until the filtrate is neutral, and dry.

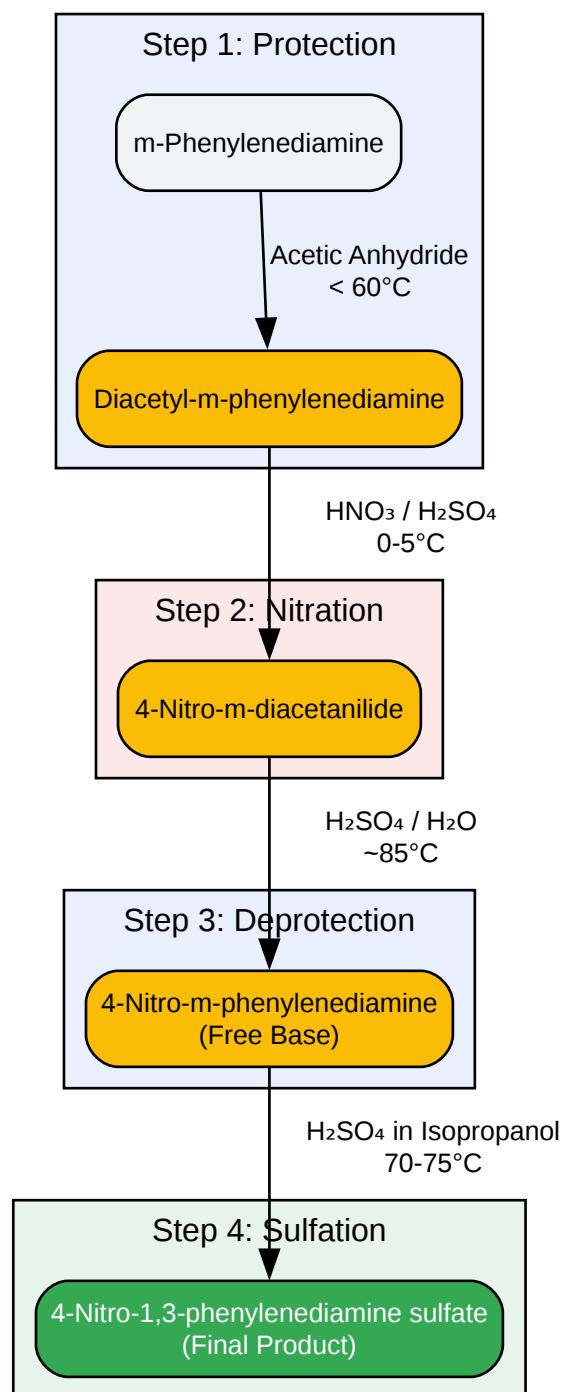
Step 3: De-acetylation to 4-Nitro-m-phenylenediamine

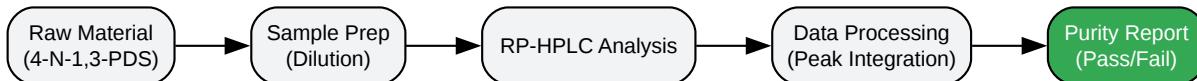
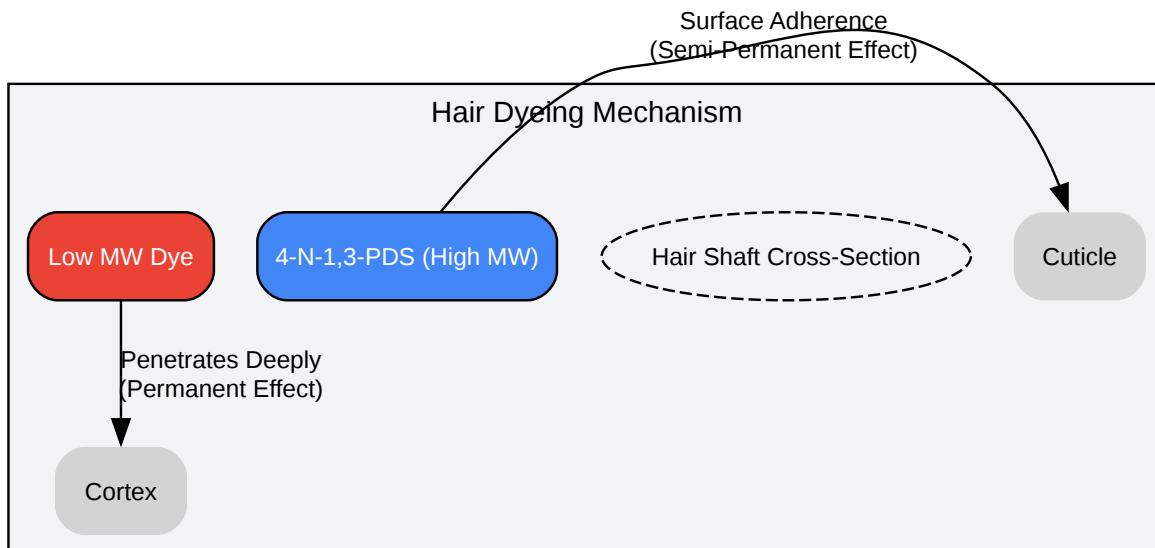
- Causality: Acid-catalyzed hydrolysis is used to remove the acetyl protecting groups and regenerate the free amino groups. Heating the mixture provides the necessary activation energy for the hydrolysis of the amide bonds.
- Combine the 4-nitro-m-diacetanilide product with a solution of concentrated sulfuric acid and water.
- Heat the mixture to approximately 85°C for four hours.
- Filter the hot solution to remove any insoluble impurities.
- Cool the filtrate, which will cause the precipitation of 4-nitro-m-phenylenediamine.
- Filter and dry the product. A yield of 83-90% relative to 4-nitro-m-diacetanilide is expected.[4]

Step 4: Sulfation to 4-Nitro-1,3-phenylenediamine sulfate

- Causality: The final step is an acid-base reaction. The basic amino groups of 4-nitro-m-phenylenediamine react with sulfuric acid in a suitable solvent, like isopropanol, to form the stable sulfate salt. Heating helps ensure complete reaction and dissolution before the final product is precipitated upon cooling.
- Add the synthesized 4-nitro-m-phenylenediamine to isopropanol in a reaction vessel.
- While keeping the temperature below 50°C, slowly add concentrated sulfuric acid until a pH of 2.0 ± 0.5 is reached.
- Heat the mixture to 70-75°C for three hours.
- Cool the batch to below 30°C and agitate for one hour to ensure complete precipitation.

- Filter the final product, wash with water, and dry under 80°C. This process yields the target 4-nitro-m-phenylenediamine sulfate as a yellow-brown powder with a reported yield of 95-98%.[\[4\]](#)





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